éter orto
Ortho esters are a class of compounds characterized by the presence of an ester group attached to a hydroxyl group on the same carbon atom, forming a four-membered cyclic structure. Structurally, ortho esters can be represented as R-C(O)-O-R', where R and R' represent alkyl or aryl groups, with R and O directly bonded to each other, creating the unique ortho-ester linkage.
These compounds are of significant interest in chemical synthesis due to their potential reactivity. Unlike traditional esters that undergo hydrolysis readily under basic conditions, ortho esters exhibit enhanced stability, which can be leveraged for controlled release applications or as protective groups in organic synthesis. The substitution pattern allows these molecules to form cyclic structures, offering distinct steric and electronic effects compared to other esters.
In various applications, ortho esters find use in pharmaceuticals, materials science, and polymer chemistry. Their ability to undergo hydrolysis under specific conditions makes them valuable as prodrugs or for the modification of surfaces through controlled release mechanisms.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- | 138723-92-9 | C9H16N2O3 |
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1-(2,2-dimethylpropyl)-4-(propan-2-yl)-2,6,7-trioxabicyclo[2.2.2]octane | 97720-31-5 | C13H24O3 |
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3,3,3-triethoxyprop-1-yne | 42217-00-5 | C9H16O3 |
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(Trimethoxymethyl)cyclopropane | 54917-76-9 | C7H14O3 |
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4-(Triethoxymethyl)pyridine | 1033750-30-9 | C12H19NO3 |
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2,2,2-triethoxy-Ethanol | 949886-09-3 | C8H18O4 |
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2-(dimethoxymethoxy)acetic acid | 2229417-67-6 | C5H10O5 |
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1,3,5,14-Tetrahydroxy-19-oxocard-20(22)-enolide; (1β,3β,5β,14β)-form, 23-Deoxo, 21-oxo, 1,3,5-orthoacetate | 1613397-07-1 | C25H32O7 |
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myo-Inositol; 1,3,5-O-Ethylidyne | 206555-00-2 | C8H12O6 |
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Erythromycin E; N-Oxide | 820978-34-5 | C37H65NO15 |
Literatura Relacionada
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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